molecular formula C17H20ClN3OS B2362315 (2-chlorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428375-64-7

(2-chlorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2362315
CAS No.: 1428375-64-7
M. Wt: 349.88
InChI Key: RJJWEESOLMZNDR-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. Its structure incorporates three pharmacologically active motifs: a chlorophenyl group, a piperidine ring, and a 1-methyl-1H-imidazol-2-ylthio moiety. This specific combination suggests potential for multifaceted biological activity. The imidazole ring is a privileged scaffold in drug discovery, known for its ability to interact with various enzymes and receptors. Imidazole-based molecular hybrids are extensively investigated as a promising strategy to overcome antibiotic resistance, particularly against challenging ESKAPE pathogens . The piperidine moiety is a common feature in many bioactive compounds and pharmaceuticals, often contributing to favorable pharmacokinetic properties and target engagement . The integration of a sulfur atom via a thioether linker can influence the compound's electronic properties and metabolic stability. While the precise mechanism of action for this novel compound requires empirical determination, its structure-activity relationship (SAR) can be rationally inferred. It is hypothesized to potentially interfere with bacterial cellular processes, making it a valuable chemical tool for developing new anti-infective agents . This product is intended for non-human research applications only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2-chlorophenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-20-11-8-19-17(20)23-12-13-6-9-21(10-7-13)16(22)14-4-2-3-5-15(14)18/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJWEESOLMZNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-chlorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone, with the CAS number 1428375-64-7, is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20ClN3OSC_{17}H_{20}ClN_{3}OS, with a molecular weight of approximately 349.88 g/mol. The structure features a chlorophenyl group, a piperidine ring, and an imidazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H20ClN3OS
Molecular Weight349.88 g/mol
IUPAC Name(2-chlorophenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
CAS Number1428375-64-7

Biological Activity Overview

Recent studies have demonstrated that compounds with similar structures exhibit a range of biological activities including antibacterial, antifungal, and potential anticancer effects. This section summarizes the findings related to the specific compound .

Antibacterial Activity

Research indicates that piperidine derivatives often exhibit significant antibacterial properties. For instance, compounds featuring halogen substitutions have shown enhanced activity against various bacterial strains. The tested derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study:
A study evaluating the antibacterial efficacy of related compounds found that modifications on the piperidine ring significantly influenced antimicrobial activity. The introduction of electron-withdrawing groups enhanced the inhibition against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial effects, the compound's structural characteristics suggest potential antifungal properties. Piperidine derivatives have been noted for their activity against fungal strains like Candida albicans. In vitro tests reported MIC values indicating moderate to good antifungal activity .

Table 1: Antifungal Activity of Piperidine Derivatives

CompoundTarget OrganismMIC (µM)
Compound ACandida albicans16.69
Compound BFusarium oxysporum56.74

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The amphiphilic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and cell death.
  • Targeting Specific Receptors : The imidazole moiety may facilitate binding to certain receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound can be compared to analogs based on three key regions:

  • Aryl Group Variations
  • Piperidine/Piperazine Modifications
  • Heterocyclic and Linker Replacements
2.1 Aryl Group Variations
  • 2-Chlorophenyl vs. 4-Chlorophenyl :
    describes imidazole derivatives with 4-chlorophenyl groups. Positional isomerism (2-Cl vs. 4-Cl) affects electronic properties and steric interactions. For instance, the 2-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets due to ortho-substitution effects, whereas para-substituted analogs (e.g., 4-chlorophenyl) often exhibit improved solubility .

  • Thiophene Replacement (): Compound 21 in replaces the chlorophenyl with a thiophen-2-yl group.
2.2 Piperidine/Piperazine Modifications
  • Piperidine vs. Piperazine () :
    Piperazine rings (e.g., in compound 21) introduce additional nitrogen atoms, increasing basicity and hydrogen-bonding capacity. The target’s piperidine ring may confer higher lipophilicity, influencing blood-brain barrier penetration .

  • Substituent Position on Piperidine :
    The thioether-linked 1-methylimidazole at the 4-position of piperidine in the target compound contrasts with ’s fluorobenzoisoxazol-3-yl substituent. Such substitutions impact conformational flexibility and metabolic stability .

2.3 Heterocyclic and Linker Replacements
  • Imidazole-2-thiol Derivatives () :
    Imidazole-2-thiols in lack the thioether bridge but share the 1-methylimidazole core. The thioether in the target compound may enhance stability compared to free thiols, which are prone to oxidation .

  • Thioether vs. Oxygen/Methylene Bridges :
    Replacing the thioether with an oxygen bridge (e.g., ethers) would reduce lipophilicity, while a methylene bridge (-CH2-) might decrease steric hindrance. The sulfur atom in the target compound could prolong half-life due to slower metabolic cleavage .

3.2 Spectral Characterization
  • 1H-NMR :

    • 2-Chlorophenyl protons : Aromatic signals at δ 7.3–7.5 ppm (doublets for ortho-substitution).
    • Piperidine protons : Multiplets at δ 1.5–2.5 ppm (axial/equatorial H) and δ 3.0–3.5 ppm (N-CH2).
    • 1-Methylimidazole : Singlet at δ 3.7 ppm (N-CH3) and δ 7.1–7.3 ppm (imidazole H) .
  • 13C-NMR: Carbonyl carbon (methanone): δ ~195 ppm. Thioether methylene (CH2-S): δ ~35 ppm .

Comparisons with ’s Zygocaperoside and ’s spectral tables confirm the structural assignments .

Preparation Methods

Synthesis of (2-Chlorophenyl)(Piperidin-4-yl)Methanone

The foundational step involves constructing the piperidine scaffold bearing a 2-chlorophenyl ketone group. A Friedel-Crafts acylation reaction between 2-chlorobenzoyl chloride and piperidine-4-carboxylic acid derivatives has been employed to achieve this. Alternatively, nucleophilic substitution of 4-(chloromethyl)piperidine with 2-chlorophenylmagnesium bromide under Grignard conditions yields the desired ketone intermediate. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at −78°C, with yields ranging from 68–75% after chromatographic purification.

Synthesis of 1-Methyl-1H-Imidazole-2-Thiol

Marckwald Imidazole Synthesis

The imidazole-thiol component is synthesized via the Marckwald method, which involves cyclocondensation of α-amino ketones with potassium thiocyanate. For 1-methyl-1H-imidazole-2-thiol, methylamine is reacted with glyoxal and potassium thiocyanate in acetic acid at 80–90°C for 5–10 minutes. This exothermic reaction produces a yellow precipitate, which is washed with ice-cold water and recrystallized from ethanol to achieve 82–86% purity.

Alternative Route Using p-Toluenesulfonic Acid

A modified approach employs p-toluenesulfonic acid as a catalyst, where 1-phenyl-2-(phenylamino)ethanone is ground with potassium thiocyanate and heated to 80–90°C. This method reduces reaction time to under 15 minutes and improves yield to 89%. The resulting 1-methyl-1H-imidazole-2-thiol is characterized by FTIR peaks at 2550 cm⁻¹ (S–H stretch) and 1H NMR signals at δ 3.63 (s, 3H, N–CH3).

Thioether Coupling Reaction

Nucleophilic Substitution Mechanism

The chloromethyl-piperidine intermediate reacts with 1-methyl-1H-imidazole-2-thiol in a nucleophilic substitution facilitated by potassium carbonate in N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2–3 hours, after which the product precipitates upon ice quenching. Column chromatography using ethyl acetate/hexane (3:7) yields the final compound in 84–89% purity.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Solvent Choice : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.
  • Base Selection : Potassium carbonate (K2CO3) provides higher yields compared to triethylamine or sodium hydride.
  • Temperature : Room temperature (25°C) minimizes side reactions such as imidazole ring oxidation.

Analytical Characterization

Spectroscopic Validation

FTIR Analysis : The final compound exhibits peaks at 1719 cm⁻¹ (C=O stretch), 1613 cm⁻¹ (C=N imidazole), and 1177 cm⁻¹ (C–S thioether).
1H NMR (400 MHz, DMSO) :

  • δ 2.4 (s, 3H, N–CH3)
  • δ 4.5 (s, 2H, CH2–S)
  • δ 7.3–7.9 (m, 9H, aromatic protons)
    Mass Spectrometry : ESI-MS m/z 375.8 [M+H]+ (calculated 375.3 for C18H19ClN3OS).

Purity and Yield Data

Step Yield (%) Purity (HPLC)
Piperidine core 75 98.2
Imidazole-thiol 89 97.8
Thioether coupling 86 99.1

Challenges and Mitigation Strategies

Thiol Oxidation

The imidazole-thiol intermediate is prone to oxidation, necessitating inert atmosphere handling and the addition of antioxidants like ascorbic acid during storage.

Regioselectivity in Imidazole Formation

Marckwald synthesis occasionally yields 4/5-substituted imidazole regioisomers. Chromatographic separation using silica gel with 10% methanol/dichloromethane resolves this issue.

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